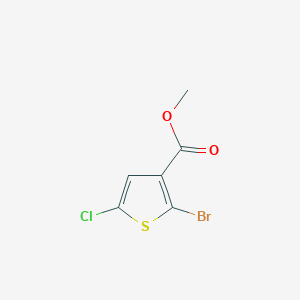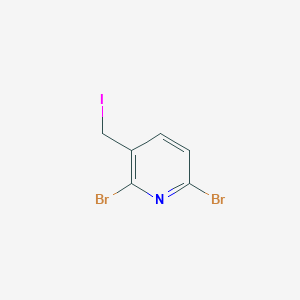
azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one, also known as Lackmoid, is a chemical compound with the molecular formula C12H3Br4NO3.H3N. It is a derivative of phenoxazinone and is characterized by the presence of four bromine atoms and a hydroxyl group on the phenoxazinone core. This compound is known for its vibrant blue color and is commonly used as a pH indicator in various chemical applications.
Méthodes De Préparation
The synthesis of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves multiple steps. One common synthetic route starts with the bromination of phenoxazinone, followed by the introduction of the hydroxyl group. The reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenoxazinone core.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydroxyl group to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups using suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is used in various staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacturing of dyes and pigments, as well as in analytical chemistry for titration and other quantitative analyses.
Mécanisme D'action
The mechanism of action of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. For example, the hydroxyl group can form hydrogen bonds with target molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one: Similar in structure but may have different substituents on the phenoxazinone core.
2,4,6,8-tetrachloro-7-hydroxyphenoxazin-3-one: Contains chlorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,6,8-tetraiodo-7-hydroxyphenoxazin-3-one: Contains iodine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H6Br4N2O3 |
|---|---|
Poids moléculaire |
545.80 g/mol |
Nom IUPAC |
azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one |
InChI |
InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 |
Clé InChI |
FSPQQBZXXZWDPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


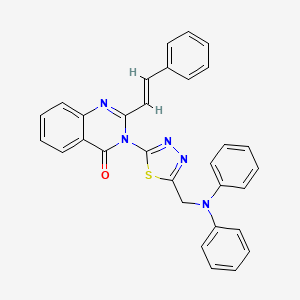

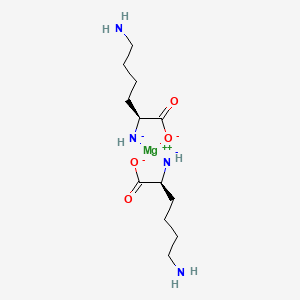
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
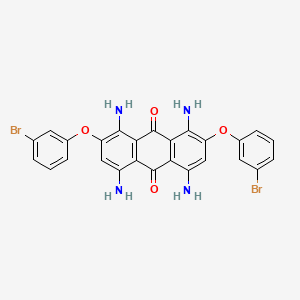


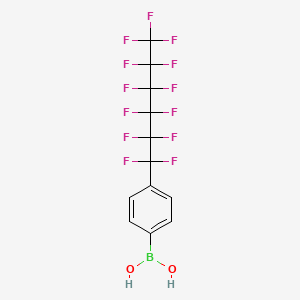
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
